4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of methoxy and methyl substituents on the phenyl rings attached to the pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 4-(4-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Uniqueness
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-5-3-6-13(9-12)16-11-17(21-18(19)20-16)14-7-4-8-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJJAVUCXEHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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